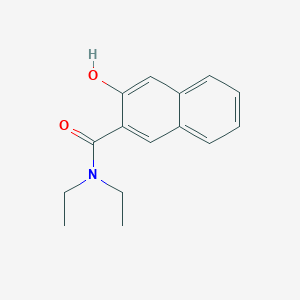

N,N-二乙基-3-羟基-2-萘酰胺

描述

N,N-diethyl-3-hydroxy-2-naphthamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become one of the most effective insect repellents on the market. DEET is a colorless to yellowish liquid with a slightly sweet odor and is used to repel a wide range of insects, including mosquitoes, ticks, fleas, and biting flies.

科学研究应用

Organic Chemistry Applications

Diastereoisomeric Atropisomers Synthesis : The compound has been utilized in the synthesis of diastereoisomeric atropisomers, specifically in the creation of stable atropisomers from 2-substituted N,N-diethyl or N,N-diisopropyl 1-naphthamides (Bowles, Clayden, & Tomkinson, 1995).

Formation of Fusarubin Carbon Skeleton : Another research highlighted the preparation of a compound with a fusarubin carbon skeleton using N,N-diethyl-3-(2-hydroxypropyl)-1,4,5,6,8-pentamethoxy-2-naphthamide (Tanoue & Terada, 1992).

Biochemistry and Pharmacology

Interaction with DNA and Proteins : Research on N-hydroxy-1-naphthylamine, a related compound, has demonstrated its ability to react with nucleic acids and protein, forming covalently bound derivatives (Kadlubar, Miller, & Miller, 1978).

Neurofibrillary Tangles and Beta-Amyloid Plaques Localization : In Alzheimer's disease research, derivatives of N,N-diethyl-3-hydroxy-2-naphthamide have been used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients (Shoghi-Jadid et al., 2002).

Materials Science

Mercury Ions Sensing : The compound has been used to develop a fluorescent “turn-off” colorimetric sensor for Hg2+ ions in aqueous solution (Kanagaraj et al., 2014).

Catalysis in Organic Reactions : It has also been applied in the field of organic synthesis, such as in the enantioselective copper-catalyzed electrophilic dearomative azidation of β-naphthols (Wang et al., 2019).

Environmental Science

- Toxic Action in Plants : Research has been conducted to understand the mode of toxic action of N-phenyl-2-naphthylamine, a compound related to N,N-diethyl-3-hydroxy-2-naphthamide, in plants, indicating specific phytotoxic properties (Altenburger et al., 2006).

These research applications demonstrate the versatility of N,N-diethyl-3-hydroxy-2-naphthamide in various scientific fields, contributing to advancements in synthetic chemistry, biochemistry, materials science, and environmental science.

Organic Chemistry Applications

Diastereoisomeric Atropisomers Synthesis : The compound has been utilized in the synthesis of diastereoisomeric atropisomers, specifically in the creation of stable atropisomers from 2-substituted N,N-diethyl or N,N-diisopropyl 1-naphthamides (Bowles, Clayden, & Tomkinson, 1995).

Formation of Fusarubin Carbon Skeleton : Another research highlighted the preparation of a compound with a fusarubin carbon skeleton using N,N-diethyl-3-(2-hydroxypropyl)-1,4,5,6,8-pentamethoxy-2-naphthamide (Tanoue & Terada, 1992).

Biochemistry and Pharmacology

Interaction with DNA and Proteins : Research on N-hydroxy-1-naphthylamine, a related compound, has demonstrated its ability to react with nucleic acids and protein, forming covalently bound derivatives (Kadlubar, Miller, & Miller, 1978).

Neurofibrillary Tangles and Beta-Amyloid Plaques Localization : In Alzheimer's disease research, derivatives of N,N-diethyl-3-hydroxy-2-naphthamide have been used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients (Shoghi-Jadid et al., 2002).

Materials Science

Mercury Ions Sensing : The compound has been used to develop a fluorescent “turn-off” colorimetric sensor for Hg2+ ions in aqueous solution (Kanagaraj et al., 2014).

Catalysis in Organic Reactions : It has also been applied in the field of organic synthesis, such as in the enantioselective copper-catalyzed electrophilic dearomative azidation of β-naphthols (Wang et al., 2019).

Environmental Science

- Toxic Action in Plants : Research has been conducted to understand the mode of toxic action of N-phenyl-2-naphthylamine, a compound related to N,N-diethyl-3-hydroxy-2-naphthamide, in plants, indicating specific phytotoxic properties (Altenburger et al., 2006).

属性

IUPAC Name |

N,N-diethyl-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-16(4-2)15(18)13-9-11-7-5-6-8-12(11)10-14(13)17/h5-10,17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQMKOMJMKLPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=CC=CC=C2C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-3-hydroxynaphthalene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)

![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)

![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)

![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)

![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)

![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4989572.png)

![methyl 7-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4989600.png)

![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4989607.png)